

Application Note: Evaluation of 4-Hydroxy-2-methylbutanal as a Novel Fragrance Ingredient

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Hydroxy-2-methylbutanal**

Cat. No.: **B14715880**

[Get Quote](#)

Introduction and Scientific Context

The fragrance industry is in a perpetual state of innovation, driven by the quest for novel molecules that can offer unique olfactory experiences, improve performance, and provide a competitive edge. Aldehydes, as a class of organic compounds, have been pivotal in the history of modern perfumery since the iconic use of aliphatic aldehydes (C-10, C-11, C-12) in Chanel No. 5.^{[1][2]} These molecules are prized for their ability to add sparkle, effervescence, and a distinct clean, waxy character to compositions.^{[1][3][4]}

This application note focuses on **4-Hydroxy-2-methylbutanal** (CAS No. 22073-05-8), a bifunctional molecule containing both an aldehyde and a primary alcohol group.^{[5][6]} While not currently a mainstream fragrance ingredient, its hybrid structure presents a compelling subject for research and development. The aldehyde group is expected to provide a diffusive, reactive character, while the hydroxyl moiety suggests increased substantivity, potential for unique floral or watery notes, and different blending capabilities compared to simple aliphatic aldehydes.

This document serves as a comprehensive technical guide for researchers and perfumers interested in evaluating the potential of **4-Hydroxy-2-methylbutanal**. It outlines protocols for olfactory analysis, stability testing, and analytical quality control, grounded in established principles of fragrance science.

Physicochemical Profile & Predicted Olfactory Characteristics

A thorough understanding of a molecule's physical properties is foundational to its application in perfumery.

Table 1: Physicochemical Properties of **4-Hydroxy-2-methylbutanal**

Property	Value	Source
Molecular Formula	$C_5H_{10}O_2$	[5] [6]
Molecular Weight	102.13 g/mol	[5] [6]
CAS Number	22073-05-8	[6]
Appearance	(Predicted) Colorless to pale yellow liquid	N/A
Boiling Point	(Predicted) Higher than corresponding butanal due to H-bonding	N/A
Polarity	Polar, due to -CHO and -OH groups	N/A

| Chirality | Contains a chiral center at the C2 position | N/A |

Predicted Olfactory Profile: The scent of a molecule is intimately linked to its structure. Based on its functional groups, we can predict the following characteristics for **4-Hydroxy-2-methylbutanal**:

- **Aldehydic Character:** The aldehyde group (-CHO) is a potent osmophore. Short-to-medium chain aldehydes (C6-C10) often possess sharp, green, fatty, or citrusy notes.[\[3\]](#)[\[7\]](#) The C5 backbone of this molecule suggests a profile that could be fresh, green, and slightly fatty.
- **Hydroxyl Influence:** The primary alcohol group (-OH) will significantly impact the scent. It increases the molecule's polarity and capacity for hydrogen bonding, which typically reduces volatility and increases tenacity. Olfactively, it may introduce watery, waxy, mushroom-like, or subtle floral (muguet-like) facets.

- **Methyl Group:** The methyl group at the C2 position will influence the overall odor character, often adding a subtle nuance, increasing complexity, and potentially softening the harshness sometimes associated with straight-chain aldehydes.
- **Chirality:** As this molecule is chiral, its enantiomers ((R)- and (S)-**4-hydroxy-2-methylbutanal**) may possess distinct odors. This is a critical consideration, as one enantiomer may be desirable while the other could be weak or possess off-notes. Chiral synthesis or separation would be necessary for a full evaluation.

Protocol: Initial Olfactory Evaluation

The first step for any novel ingredient is a systematic and safe olfactory assessment.

Objective: To determine the fundamental olfactory character, intensity, and tenacity of **4-Hydroxy-2-methylbutanal**.

Materials:

- **4-Hydroxy-2-methylbutanal**, highest available purity
- Perfumer's ethanol (95% or absolute), odorless
- Glass vials with caps
- Graduated pipettes or micropipettes
- Perfumery smelling strips (mouillettes)

Methodology:

- **Prepare Dilutions:** Create a series of dilutions of the raw material in perfumer's ethanol. A logarithmic series is recommended to cover a wide range of intensities.
 - 10% solution
 - 1% solution
 - 0.1% solution

- Initial Assessment (1% Dilution):
 - Dip a clean smelling strip into the 1% dilution, ensuring it is about halfway submerged.
 - Remove the strip and allow the ethanol to evaporate for approximately 10-15 seconds.
 - Bring the strip towards your nose (do not touch) and take short, shallow sniffs.
 - Record initial impressions: top notes, main character, and any immediate off-notes. Note the perceived intensity.
- Full Evaluation (All Dilutions):
 - Repeat step 2 for all dilutions, starting from the lowest concentration (0.1%) and moving to the highest (10%). This helps prevent olfactory fatigue.
 - Label each smelling strip with the time of dipping.
- Tenacity Study (Dry-Down):
 - Place the labeled, dipped strips on a smelling strip holder in a well-ventilated, odor-neutral space.
 - Evaluate the scent from the strips at regular intervals: T+30 min, T+1 hr, T+2 hr, T+4 hr, T+8 hr, and T+24 hr.
 - Record how the character of the scent evolves over time. Note when the scent is no longer perceptible to determine its tenacity on paper.

Protocol: Application in a Simple Fragrance Accord

Evaluating the molecule in a blend is crucial to understand its interactive properties. A classic Lily of the Valley (Muguet) accord is a suitable model, as it relies on a delicate balance of fresh, green, and floral notes where a hydroxy aldehyde could play a significant role.

Objective: To assess the blending behavior and contribution of **4-Hydroxy-2-methylbutanal** within a floral fragrance structure.

Hypothesis: The molecule will add a watery, green, and slightly waxy lift to the top and middle phases of the accord, enhancing the "dewy" character often sought in muguet fragrances.

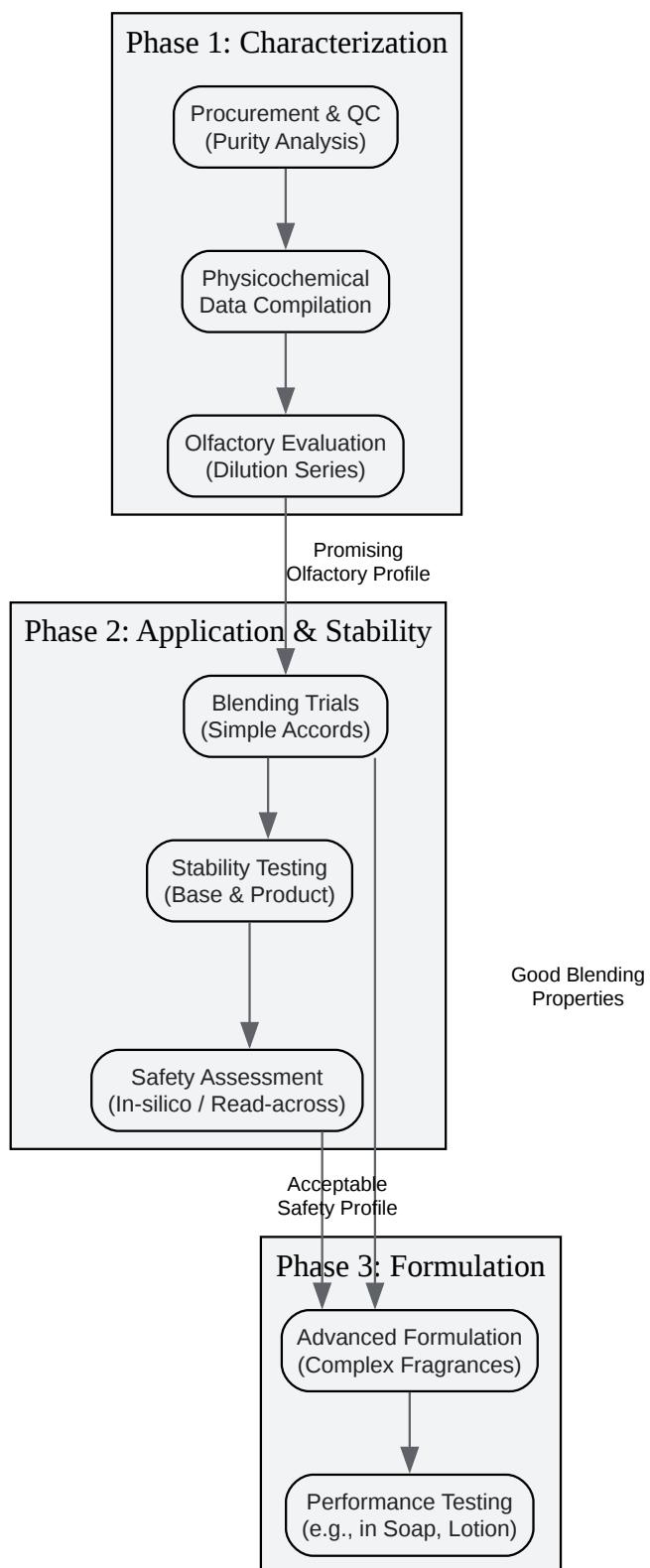
Table 2: Experimental Muguet Accord Formulations

Ingredient	Function	Control (parts)	Test (parts)
Hydroxycitronellal	Muguet Heart	30	30
Lilial (or substitute)	Floral, Muguet	20	20
Phenylethyl Alcohol	Rosy, Floral Base	15	15
Linalool	Fresh, Floral, Woody	10	10
Indole (10% soln.)	Narcotic, Animalic Floralizer	1	1
Benzyl Acetate	Fruity, Jasmine Top Note	5	5
Hedione® (Methyl Dihydrojasmonate)	Diffusive, Jasmine, Floral Booster	19	14
4-Hydroxy-2- methylbutanal (10% soln.)	Experimental Modifier	0	5

| Total | | 100 | 100 |

Methodology:

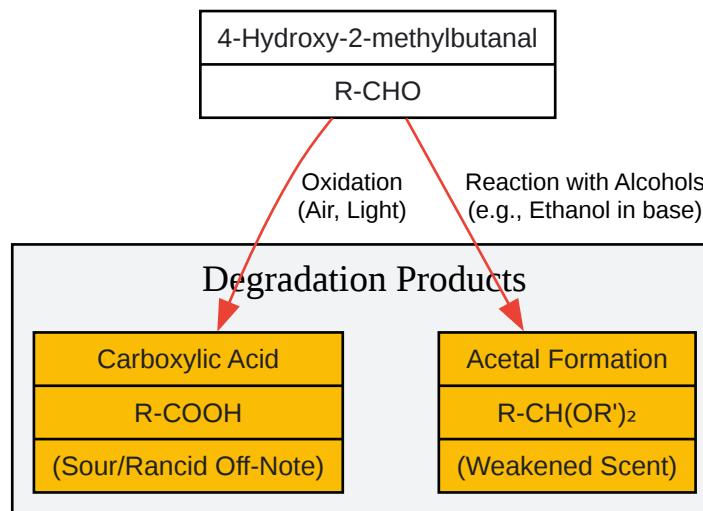
- Compounding: Accurately weigh and combine the ingredients for both the "Control" and "Test" formulations into separate glass bottles.
- Maturation: Cap the bottles securely, gently swirl to mix, and allow them to macerate for at least 48 hours in a dark, cool place. This allows the chemical reactions and equilibria that form the final scent to stabilize.
- Comparative Evaluation:


- Dip separate, labeled smelling strips into each compound.
- Evaluate them side-by-side at the same time intervals used in the initial olfactory protocol (T+0, T+30 min, T+1 hr, etc.).
- Specifically note the differences: Does the test sample have more "lift" or "sparkle"? [1] Is it fresher, more watery, or does it introduce any unwanted fatty or metallic notes? How does it affect the overall diffusion and tenacity of the accord?

Workflow and Stability Considerations

The chemical reactivity of the aldehyde group is a double-edged sword: it contributes to unique olfactory effects but also presents stability challenges. [8] Saturated aldehydes are known to form Schiff bases with proteins, which is a mechanism related to skin sensitization. [8][9]

Workflow for Novel Ingredient Evaluation


The process of evaluating a new molecule like **4-Hydroxy-2-methylbutanal** follows a structured path from initial screening to potential incorporation.

[Click to download full resolution via product page](#)

Caption: Workflow for the evaluation of a novel fragrance ingredient.

Potential Degradation Pathways

Aldehydes are susceptible to oxidation and polymerization, which can alter the fragrance profile and cause discoloration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sobfragrance.com [sobfragrance.com]
- 2. Aldehydes in perfumery — Scentspiracy [scentspiracy.com]
- 3. scentjourner.com [scentjourner.com]
- 4. bonparfumeur.com [bonparfumeur.com]
- 5. Buy 4-Hydroxy-2-methylbutanal | 22073-05-8 [smolecule.com]
- 6. 4-Hydroxy-2-methylbutanal | C5H10O2 | CID 19884375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fragrance Notes: A Study on the Application of Aldehydes in Perfume - Create AI Blog [oreateai.com]
- 8. Structure-activity relationships for selected fragrance allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Evaluation of 4-Hydroxy-2-methylbutanal as a Novel Fragrance Ingredient]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14715880#use-of-4-hydroxy-2-methylbutanal-in-the-fragrance-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com